molecular formula C11H9N5O2 B13752238 ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1269292-77-4

ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13752238
CAS No.: 1269292-77-4
M. Wt: 243.22 g/mol
InChI Key: HYFWGUTYIGQYQF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at positions 1, 4, and 3. The pyrimidin-2-yl group at position 1 introduces aromatic nitrogen-rich character, while the cyano (-CN) and ethyl carboxylate (-COOEt) groups at positions 5 and 4, respectively, contribute to its electronic and steric properties.

Properties

CAS No.

1269292-77-4

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

ethyl 5-cyano-1-pyrimidin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H9N5O2/c1-2-18-10(17)8-7-15-16(9(8)6-12)11-13-4-3-5-14-11/h3-5,7H,2H2,1H3

InChI Key

HYFWGUTYIGQYQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

General Synthetic Strategy

The synthesis of ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate generally involves the construction of the pyrazole ring bearing the cyano and ester substituents, followed by N1-substitution with a pyrimidin-2-yl moiety. Two main approaches are reported:

Reported Synthetic Routes and Reaction Conditions

Cyclization via Hydrazine and Cyanoester Precursors

One common method involves reacting ethyl cyanoacetate derivatives with hydrazine or substituted hydrazines to form the pyrazole ring. For example, ethyl 2-cyano-3-(methylthio)-3-(anilinyl)acrylate derivatives have been cyclized with hydrazine hydrate to yield 5-amino-pyrazole carboxylates, which can be further functionalized.

In the context of pyrimidin-2-yl substitution, 2-aminopyrimidine can be reacted with ethyl 2-cyano-3,3-dimethylacrylate under reflux conditions, facilitating cyclization and formation of the pyrazole ring with the pyrimidinyl substituent at N1. This reaction proceeds via nucleophilic attack of the amino group on the cyanoester followed by ring closure.

N-Substitution on Preformed Pyrazole Esters

Alternatively, pyrazole esters bearing a cyano group at C5 can be synthesized first, for example, via abnormal Beckmann rearrangement of o-chloroaldehydes or condensation of malononitrile with substituted phenylisothiocyanates followed by methylation and hydrazine treatment. These intermediates can then undergo substitution reactions with 2-aminopyrimidine or its derivatives to install the pyrimidin-2-yl group at the N1 position.

Detailed Reaction Example (Literature-Based)

Step Reactants Conditions Product Yield (%) Notes
1 Ethyl cyanoacetate + 2-aminopyrimidine Reflux in suitable solvent (e.g., ethanol) Cyclized pyrazole intermediate Not specified Cyclization via nucleophilic attack and ring closure
2 Pyrazole intermediate + methyl iodide (if methylation needed) Room temp or reflux Methylated intermediate Moderate to good Optional step for activating leaving groups
3 Hydrazine hydrate treatment Reflux Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate 70-80% typical Pyrazole ring formation
4 Oxidation or substitution (optional) Various reagents (KMnO4, NBS, etc.) Derivatives Variable Functionalization of amino or cyano groups

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Advantages References
Cyclization of ethyl cyanoacetate with 2-aminopyrimidine Ethyl cyanoacetate, 2-aminopyrimidine Reflux cyclization Reflux in ethanol or suitable solvent Moderate to good Simple, direct formation of pyrazole ring
Abnormal Beckmann rearrangement of o-chloroaldehyde o-Chloroaldehyde derivatives Beckmann rearrangement, hydrazine treatment Reflux, acid catalysis Improved yield (~78%) High yield, economical
Condensation of malononitrile with phenylisothiocyanate, methylation, hydrazine treatment Malononitrile, phenylisothiocyanate Sequential condensation and cyclization Reflux, base catalysis Good yields Versatile for substituted derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Biological Applications

Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has shown potential in various biological studies:

  • Anticancer Activity :
    • The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies indicate that it may act on specific signaling pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. This positions it as a potential therapeutic agent for inflammatory diseases.
  • Enzyme Inhibition :
    • Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been studied for its ability to modulate enzyme activity, particularly in pathways related to metabolic disorders.

Pharmaceutical Development

The compound serves as a pivotal intermediate in the synthesis of various derivatives with enhanced biological activity. Its structure allows for modifications that can lead to increased potency or selectivity towards specific biological targets.

Synthesis Pathways

Several synthetic routes have been explored to obtain ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate:

Synthesis MethodDescription
Cyclization ReactionsInvolves the formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution ReactionsModifications at the pyrimidine or carboxylate positions to enhance biological activity.

Case Studies and Research Findings

Numerous studies have documented the applications of ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate:

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry reported the synthesis of various pyrazole derivatives, including ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and their evaluation against different cancer cell lines, demonstrating promising anticancer activity .
  • Inflammation Models :
    • In vivo studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications in treating conditions like arthritis .
  • Enzyme Modulation Studies :
    • Research highlighted in Bioorganic & Medicinal Chemistry indicates that this compound can effectively inhibit specific enzymes linked to metabolic pathways, providing insights into its role as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be contextualized by comparing it to analogs with variations in substituents, biological activity, and physicochemical properties. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activity Reference
Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate -CN (5), -COOEt (4), pyrimidin-2-yl (1) ~274.25* Not reported (structural intermediate)
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate -NH₂ (5), -COOEt (4), 4-F-C₆H₄ (1) 249.24 Mp: 153–154°C; used in pesticide testing
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate -OH (5), -COOEt (4), naphthalen-2-yl (1) ~296.31* PfDHOD inhibition: IC₅₀ = 200 ± 30 µM
Ethyl 5-amino-3-cyclopentyl-1-pyrimidin-2-yl-1H-pyrazole-4-carboxylate -NH₂ (5), cyclopentyl (3), pyrimidin-2-yl (1) ~331.37* Not reported (structural complexity)

*Calculated based on molecular formulas.

  • The pyrimidinyl group’s nitrogen atoms may enhance hydrogen-bonding capabilities compared to phenyl derivatives. Position 5: Cyano (-CN) vs. amino (-NH₂) or hydroxy (-OH) groups influence solubility and reactivity. Cyano’s electron-withdrawing nature contrasts with the electron-donating properties of -NH₂ and -OH, impacting metabolic stability and intermolecular interactions . Position 3: Cyclopentyl substitution () introduces steric hindrance, which could modulate conformational flexibility and target selectivity .

Research Implications and Gaps

  • Data Gaps: Biological activity, solubility, and detailed toxicity profiles for ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate are absent in the provided evidence, highlighting a need for targeted studies.

Biological Activity

Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1269292-77-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has the following chemical structure:

  • Molecular Formula : C11_{11}H9_{9}N5_5O2_2
  • Molecular Weight : 233.22 g/mol
  • Appearance : Typically found as a powder or liquid.

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. Research indicates that compounds within this class can inhibit various cancer cell lines effectively. For example:

  • Mechanism of Action : Pyrazole derivatives often act by inhibiting key enzymes involved in tumor progression, such as kinases. Studies have shown that some derivatives exhibit significant inhibitory effects on Aurora-A kinase, which is crucial in cell cycle regulation.
CompoundCell LineIC50_{50} (µM)Mechanism
Ethyl 5-cyano...A549 (lung cancer)0.95Aurora-A kinase inhibition
Ethyl 5-cyano...HCT116 (colon cancer)0.067Aurora-A kinase inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has also been investigated. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes:

  • Research Findings : In vitro studies suggest that this compound can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses.
CompoundInflammatory ModelIC50_{50} (µM)Effect
Ethyl 5-cyano...LPS-induced macrophages<50Inhibition of NO production

Case Studies

  • Combination Therapy : A study evaluated the synergistic effects of ethyl 5-cyano derivatives combined with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapies in cancer treatment.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have shown that modifications to the pyrimidine moiety can enhance biological activity, providing insights for future drug design.

Q & A

Q. What are the standard synthetic protocols for ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of pyrazole carboxylates typically involves cyclocondensation of β-keto esters with hydrazines or their derivatives. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For the target compound, introducing the pyrimidin-2-yl group may require nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a pyrimidinyl boronate and a halogenated pyrazole precursor. Reaction variables such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature must be optimized to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.5–9.5 ppm, cyano group absence of protons).
  • IR Spectroscopy : The cyano group (C≡N) exhibits a sharp peak near 2200–2250 cm⁻¹, while ester carbonyl (C=O) appears at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₁H₁₀N₄O₂, MW 242.23 g/mol).
  • X-ray Crystallography : Resolves ambiguity in regiochemistry and confirms the pyrimidinyl group’s position .

Q. What safety precautions are critical when handling this compound, based on structurally similar analogs?

While direct toxicity data for this compound is limited, structurally similar pyrazole esters (e.g., Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) are classified as hazardous (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation). Use PPE (gloves, goggles), work in a fume hood, and implement emergency protocols for accidental exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or regiochemical assignments for this compound?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example, pyrazole rings can exhibit keto-enol tautomerism, altering proton chemical shifts. To resolve this:

  • Perform 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously.
  • Use DFT calculations to predict theoretical spectra and compare with experimental data, as done for related pyrazole derivatives .
  • Employ variable-temperature NMR to observe dynamic equilibria (e.g., rotational barriers in esters) .

Q. What methodologies enable functionalization of the cyano group for advanced applications in heterocyclic chemistry?

The cyano group (–CN) can be transformed into:

  • Tetrazoles : React with NaN₃ under acidic conditions (e.g., HCl, 100°C) to form 1H-tetrazol-5-yl derivatives, useful in medicinal chemistry.
  • Amidines : Use LiAlH₄ for reduction to –CH₂NH₂, followed by condensation with aldehydes.
  • Fused heterocycles : React with hydrazine hydrate to form pyrazolo[3,4-d]pyrimidines, leveraging the pyrimidinyl moiety as a directing group .

Q. How do steric and electronic effects of the pyrimidin-2-yl substituent influence reactivity in cross-coupling reactions?

The pyrimidinyl group’s electron-withdrawing nature enhances electrophilicity at the pyrazole C-3/C-5 positions, facilitating nucleophilic aromatic substitution. However, steric hindrance from the pyrimidine ring may slow reactions. To mitigate this:

  • Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to stabilize reactive intermediates.
  • Optimize solvent polarity (e.g., DMF vs. THF) to balance electronic activation and solubility .

Q. What computational tools are recommended for predicting reaction pathways or optimizing synthetic routes?

  • Reaction Path Search Software (e.g., GRRM, AFIR): Models potential intermediates and transition states, reducing trial-and-error in reaction design .
  • Density Functional Theory (DFT) : Predicts regioselectivity in cyclocondensation reactions (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
  • Machine Learning Platforms : Train models on existing pyrazole synthesis data to recommend optimal conditions (catalyst, solvent, temperature) .

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